molecular formula C14H20N4O3 B12708016 Acetic acid, cyano(1-(2-(((dimethylamino)methylene)amino)-2-oxoethyl)-2-pyrrolidinylidene)-, ethyl ester CAS No. 126647-18-5

Acetic acid, cyano(1-(2-(((dimethylamino)methylene)amino)-2-oxoethyl)-2-pyrrolidinylidene)-, ethyl ester

Cat. No.: B12708016
CAS No.: 126647-18-5
M. Wt: 292.33 g/mol
InChI Key: YELWMQKVMDOLEL-MERKQMAKSA-N
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Description

Acetic acid, cyano(1-(2-(((dimethylamino)methylene)amino)-2-oxoethyl)-2-pyrrolidinylidene)-, ethyl ester is a complex organic compound with a unique structure that includes a cyano group, a dimethylamino group, and a pyrrolidinylidene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of acetic acid, cyano(1-(2-(((dimethylamino)methylene)amino)-2-oxoethyl)-2-pyrrolidinylidene)-, ethyl ester can be achieved through several methods. One common approach involves the reaction of substituted aryl or heteryl amines with alkyl cyanoacetates under different reaction conditions . For example, the direct treatment of amines with methyl cyanoacetate without solvent at room temperature can yield the target compound . Another method involves stirring ethyl cyanoacetate with amines at 70°C for 6 hours, followed by stirring at room temperature overnight .

Industrial Production Methods: Industrial production of this compound may involve more scalable methods, such as solvent-free reactions or fusion techniques. These methods are designed to maximize yield and minimize the need for purification steps .

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds: Similar compounds to acetic acid, cyano(1-(2-(((dimethylamino)methylene)amino)-2-oxoethyl)-2-pyrrolidinylidene)-, ethyl ester include acetic acid, 2-(dimethylamino)ethyl ester and acetic acid, cyano-, methyl ester . These compounds share structural similarities, such as the presence of cyano and dimethylamino groups.

Uniqueness: What sets this compound apart is its unique pyrrolidinylidene moiety, which imparts distinct chemical properties and reactivity. This uniqueness makes it a valuable compound for the synthesis of novel heterocyclic structures and the exploration of new chemical reactions .

Properties

CAS No.

126647-18-5

Molecular Formula

C14H20N4O3

Molecular Weight

292.33 g/mol

IUPAC Name

ethyl (2E)-2-cyano-2-[1-[2-(dimethylaminomethylideneamino)-2-oxoethyl]pyrrolidin-2-ylidene]acetate

InChI

InChI=1S/C14H20N4O3/c1-4-21-14(20)11(8-15)12-6-5-7-18(12)9-13(19)16-10-17(2)3/h10H,4-7,9H2,1-3H3/b12-11+,16-10?

InChI Key

YELWMQKVMDOLEL-MERKQMAKSA-N

Isomeric SMILES

CCOC(=O)/C(=C/1\CCCN1CC(=O)N=CN(C)C)/C#N

Canonical SMILES

CCOC(=O)C(=C1CCCN1CC(=O)N=CN(C)C)C#N

Origin of Product

United States

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